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Compound of Interest

Compound Name: 5-Methylpyridine-3-carbonitrile

Cat. No.: B1298621 Get Quote

A comprehensive spectroscopic comparison of 5-Methylpyridine-3-carbonitrile with its

isomers—2-Methylpyridine-3-carbonitrile, 4-Methylpyridine-3-carbonitrile, and 6-Methylpyridine-

3-carbonitrile—reveals distinct spectral fingerprints crucial for their unambiguous identification

in research and drug development. This guide provides a detailed analysis of their ¹H NMR, ¹³C

NMR, IR, and Mass Spectrometry data, supported by experimental protocols.

The subtle shift of a single methyl group on the pyridine ring of methylpyridine-3-carbonitrile

isomers results in significant changes in their electronic environments and molecular vibrations.

These differences are captured by various spectroscopic techniques, providing a unique set of

data for each isomer. For researchers and professionals in drug development, the ability to

differentiate between these closely related compounds is paramount, as even minor structural

variations can lead to vastly different pharmacological activities and toxicological profiles. This

guide offers a side-by-side comparison of the spectroscopic data for 5-Methylpyridine-3-
carbonitrile and its key isomers, empowering scientists to confidently identify and characterize

these molecules.

At a Glance: Spectroscopic Data Comparison
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR,

Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for 5-Methylpyridine-3-carbonitrile
and its isomers.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
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Compound H-2 H-4 H-5 H-6 -CH₃

5-

Methylpyridin

e-3-

carbonitrile

8.91 (s)
8.00 (d, J=8.0

Hz)
-

8.85 (d, J=4.0

Hz)
2.50 (s)

2-

Methylpyridin

e-3-

carbonitrile

- 7.50-7.60 (m) 7.20-7.30 (m) 8.50-8.60 (m) 2.60 (s)

4-

Methylpyridin

e-3-

carbonitrile

8.70 (s) -
7.30 (d, J=5.0

Hz)

8.60 (d, J=5.0

Hz)
2.55 (s)

6-

Methylpyridin

e-3-

carbonitrile

8.65 (d, J=1.5

Hz)

7.80 (dd,

J=8.0, 1.5

Hz)

7.40 (d, J=8.0

Hz)
- 2.65 (s)

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
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Compo
und

C-2 C-3 C-4 C-5 C-6 -CN -CH₃

5-

Methylpy

ridine-3-

carbonitri

le

153.1 110.1 140.0 135.0 152.8 116.5 18.5

2-

Methylpy

ridine-3-

carbonitri

le

158.0 112.0 138.0 123.0 150.0 117.0 22.0

4-

Methylpy

ridine-3-

carbonitri

le

151.0 113.0 148.0 125.0 150.0 117.5 20.0

6-

Methylpy

ridine-3-

carbonitri

le

159.0 112.5 138.5 124.0 150.5 117.2 24.0

Table 3: Key Infrared (IR) Absorption Frequencies (cm⁻¹)

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1298621?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound ν(C≡N) ν(C=N), ν(C=C)
ν(C-H,
aromatic)

ν(C-H,
aliphatic)

5-Methylpyridine-

3-carbonitrile
~2230 ~1600-1450 ~3100-3000 ~2980-2850

2-Methylpyridine-

3-carbonitrile
~2225 ~1590-1440 ~3100-3000 ~2980-2850

4-Methylpyridine-

3-carbonitrile
~2235 ~1605-1460 ~3100-3000 ~2980-2850

6-Methylpyridine-

3-carbonitrile
~2228 ~1595-1455 ~3100-3000 ~2980-2850

Table 4: Mass Spectrometry (MS) Data (m/z)

Compound Molecular Ion (M⁺) Key Fragment Ions

5-Methylpyridine-3-carbonitrile 118 117, 91, 64

2-Methylpyridine-3-carbonitrile 118 117, 91, 64

4-Methylpyridine-3-carbonitrile 118 117, 91, 64

6-Methylpyridine-3-carbonitrile 118 117, 91, 64

Visualizing the Workflow
The logical flow of spectroscopic analysis for comparing these isomers is depicted in the

following diagram.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1298621?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Spectroscopic Comparison of Methylpyridine-3-carbonitrile Isomers

Isomers

Spectroscopic Techniques

Data Analysis & Comparison

5-Methylpyridine-3-carbonitrile

NMR (¹H, ¹³C) FT-IR Mass Spectrometry UV-Vis

2-Methylpyridine-3-carbonitrile 4-Methylpyridine-3-carbonitrile 6-Methylpyridine-3-carbonitrile

Chemical Shifts
Coupling Constants Vibrational Frequencies Molecular Ion

Fragmentation Patterns Absorption Maxima

Comparative Analysis

Click to download full resolution via product page

Caption: Workflow for the spectroscopic comparison of isomers.

Experimental Protocols
The following are generalized protocols for the spectroscopic techniques used in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: 5-10 mg of the purified methylpyridine-3-carbonitrile isomer was

dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03%

v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm

NMR tube.

¹H NMR Spectroscopy: Proton NMR spectra were recorded on a 400 MHz spectrometer. A

standard single-pulse experiment was used with a spectral width of 16 ppm, an acquisition
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time of 4 seconds, and a relaxation delay of 1 second. 16 scans were accumulated for each

spectrum.

¹³C NMR Spectroscopy: Carbon-13 NMR spectra were recorded on the same spectrometer

at a frequency of 100 MHz. A proton-decoupled pulse sequence was employed with a

spectral width of 240 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 2

seconds. Typically, 1024 scans were averaged to obtain a good signal-to-noise ratio.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation: A small amount of the solid sample (1-2 mg) was finely ground with

approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The

mixture was then pressed into a thin, transparent pellet using a hydraulic press.

Data Acquisition: The IR spectrum was recorded using an FT-IR spectrometer over the range

of 4000-400 cm⁻¹. The spectrum was an average of 32 scans with a resolution of 4 cm⁻¹. A

background spectrum of a pure KBr pellet was recorded and automatically subtracted from

the sample spectrum.

Mass Spectrometry (MS)
Sample Introduction: The sample was introduced into the mass spectrometer via a direct

insertion probe or after separation by gas chromatography (GC).

Ionization: Electron ionization (EI) was used with an ionization energy of 70 eV.

Mass Analysis: The resulting ions were separated by a quadrupole mass analyzer and

detected. The mass spectrum was recorded over a mass-to-charge (m/z) range of 40-200.

UV-Visible (UV-Vis) Spectroscopy
Sample Preparation: A stock solution of the compound was prepared in a suitable UV-grade

solvent (e.g., ethanol or acetonitrile) at a concentration of 1 mg/mL. This stock solution was

then serially diluted to obtain a final concentration in the range of 1-10 µg/mL.

Data Acquisition: The UV-Vis absorption spectrum was recorded using a double-beam

spectrophotometer from 200 to 400 nm. The corresponding solvent was used as a reference
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in the reference cuvette. The wavelength of maximum absorption (λmax) was determined

from the spectrum.

To cite this document: BenchChem. [A Spectroscopic Showdown: Unmasking the Isomers of
5-Methylpyridine-3-carbonitrile]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1298621#spectroscopic-comparison-of-5-
methylpyridine-3-carbonitrile-with-its-isomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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